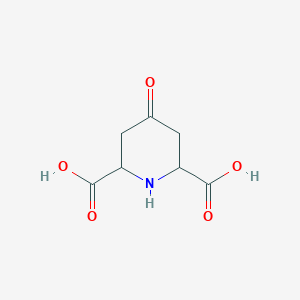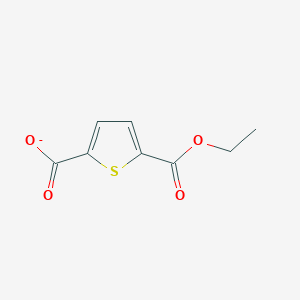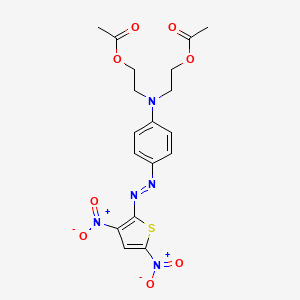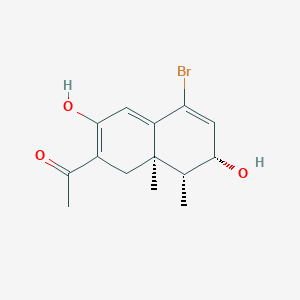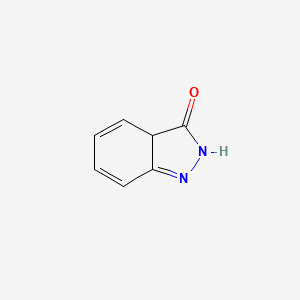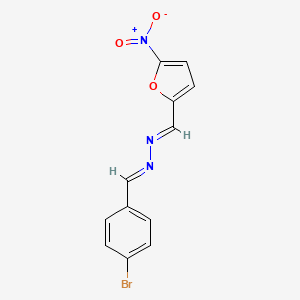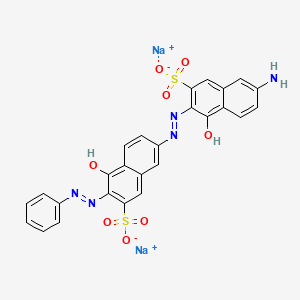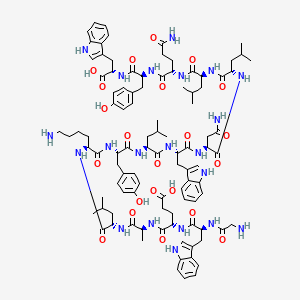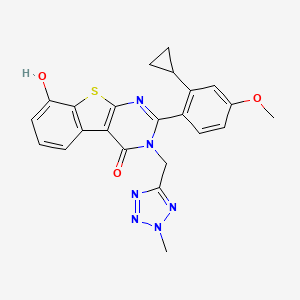
Adenosine monophosphate-15N5,d12 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine monophosphate-15N5,d12 (dilithium) is a compound that is labeled with deuterium and nitrogen-15 isotopes. It is a derivative of adenosine monophosphate, a key cellular metabolite that plays a crucial role in regulating energy homeostasis and signal transduction . The isotopic labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosine monophosphate-15N5,d12 (dilithium) involves the incorporation of stable isotopes of deuterium and nitrogen-15 into the adenosine monophosphate molecule. This process typically requires specialized chemical reactions and conditions to ensure the precise placement of these isotopes. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of adenosine monophosphate-15N5,d12 (dilithium) involves large-scale chemical synthesis using advanced techniques to incorporate the isotopes efficiently. The production process must adhere to strict quality control measures to ensure the purity and isotopic labeling accuracy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine monophosphate-15N5,d12 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of adenosine diphosphate or adenosine triphosphate.
Reduction: This reaction involves the gain of electrons and can convert adenosine monophosphate back to adenosine.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the molecule’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include adenosine diphosphate, adenosine triphosphate, and modified adenosine derivatives, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
Adenosine monophosphate-15N5,d12 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and enzyme reactions.
Biology: Helps in understanding cellular processes and energy metabolism.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism of action of adenosine monophosphate-15N5,d12 (dilithium) involves its role as a cellular metabolite. It participates in energy transfer processes by converting to adenosine diphosphate and adenosine triphosphate. These conversions are crucial for cellular energy homeostasis and signal transduction. The isotopic labeling allows researchers to track these processes with high precision, providing valuable insights into cellular functions and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine monophosphate-15N5 (dilithium): Similar in structure but lacks deuterium labeling.
Adenosine monophosphate-d12 (dilithium): Similar in structure but lacks nitrogen-15 labeling.
Adenosine monophosphate-13C10,15N5 (dilithium): Contains additional carbon-13 labeling.
Uniqueness
Adenosine monophosphate-15N5,d12 (dilithium) is unique due to its dual isotopic labeling with both deuterium and nitrogen-15. This dual labeling enhances its utility in various research applications, providing more detailed and accurate data compared to compounds with single isotopic labels .
Propiedades
Fórmula molecular |
C10H12Li2N5O7P |
|---|---|
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[2,8-dideuterio-6-(dideuterio(15N)amino)purin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7?,10-;;/m1../s1/i1D2,2D,3D,4D,6D,7D,10D,11+1,12+1,13+1,14+1,15+1,16D,17D;;/hD2 |
Clave InChI |
LUSBEJQHUFVMSO-MIFITKMDSA-L |
SMILES isomérico |
[2H]C1=[15N]C(=C2C(=[15N]1)[15N](C(=[15N]2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[15N]([2H])[2H].[Li+].[Li+] |
SMILES canónico |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate](/img/structure/B12363458.png)
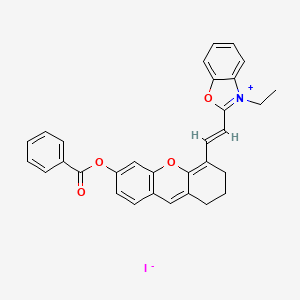
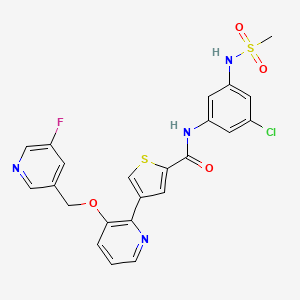
![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)
